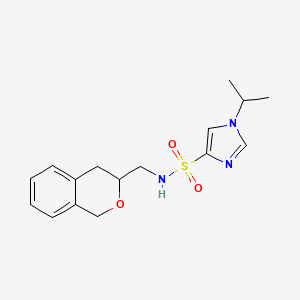

N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12(2)19-9-16(17-11-19)23(20,21)18-8-15-7-13-5-3-4-6-14(13)10-22-15/h3-6,9,11-12,15,18H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWDRWSAEPYKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl intermediate This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include sulfonyl chlorides and imidazole derivatives, with reaction conditions often involving the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness. The choice of reagents and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Structural Analysis of Key Functional Groups

The compound contains three critical moieties:

-

Isochroman ring : A benzopyran-derived heterocycle prone to acid-catalyzed ring-opening or oxidation.

-

Sulfonamide group : A polar, acidic NH group (-SONH-) susceptible to hydrolysis or nucleophilic substitution.

-

1-Isopropylimidazole : An electron-rich aromatic system capable of electrophilic substitution or coordination to metals.

2.1. Sulfonamide Hydrolysis

Under acidic or basic conditions, sulfonamides typically hydrolyze to sulfonic acids and amines. For example:

Expected products :

-

Isochroman-3-ylmethanamine

-

1-Isopropyl-1H-imidazole-4-sulfonic acid

2.2. Isochroman Ring-Opening

Isochromans undergo acid-catalyzed ring-opening to form aldehydes or ketones. For instance:

Potential outcome : Formation of a substituted benzaldehyde derivative.

2.3. Imidazole Functionalization

The 1-isopropylimidazole group may participate in:

-

Electrophilic substitution (e.g., nitration, halogenation) at the C-2 or C-5 positions.

-

Metal coordination (e.g., with Cu, Fe) due to lone pairs on nitrogen.

3.1. Sulfonamide Derivatives

-

Compound 21.3 (trifluoromethylated sulfonamide) in Search Result underwent Cu-mediated trifluoromethylation, suggesting potential for similar cross-coupling reactions.

-

Piperazine-sulfonamide hybrids (Result ) showed bioactivity via hydrogen bonding, hinting at pharmacophore relevance.

3.2. Isochroman Derivatives

-

Patent WO2019028165A1 (Result ) describes isochroman compounds with neuroactive properties but does not detail synthetic reactions.

Data Gaps and Recommendations

No experimental studies explicitly address the synthesis, stability, or derivatization of N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide. To advance research:

-

Conduct acid/base stability tests to assess sulfonamide hydrolysis.

-

Explore catalytic cross-coupling (e.g., Suzuki-Miyaura) for imidazole functionalization.

-

Use DFT calculations to predict regioselectivity in electrophilic substitutions.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Anti-inflammatory Properties

Research indicates that imidazole derivatives, including N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, have shown promise as anti-inflammatory agents. Studies have demonstrated their efficacy in reducing pro-inflammatory mediators and inhibiting pathways such as the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses .

Analgesic Effects

The compound has been evaluated for its analgesic properties. In various studies, imidazole derivatives have been linked to pain relief mechanisms comparable to established analgesics like diclofenac. The analgesic activity is often assessed using hot plate and paw edema models in animal studies .

Antioxidant Activity

This compound has been investigated for its antioxidant capabilities. Compounds with similar structures have demonstrated effectiveness in scavenging free radicals and protecting against oxidative stress, which is implicated in various diseases .

Anticancer Potential

Recent studies suggest that imidazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Research into the structure-activity relationship of these compounds is ongoing to optimize their efficacy against different cancer types .

Case Studies

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isochroman and imidazole moieties contribute to the overall binding affinity and specificity. This compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s closest analog is N-(azetidin-3-yl)-1-isopropyl-1H-imidazole-4-sulfonamide hydrochloride (CAS: 2097969-36-1), which replaces the isochroman-3-ylmethyl group with a smaller, monocyclic azetidine (3-membered nitrogen-containing ring). Key differences include:

| Property | N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide | N-(azetidin-3-yl)-1-isopropyl-1H-imidazole-4-sulfonamide hydrochloride |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₃S (estimated*) | C₉H₁₇ClN₄O₂S |

| Molecular Weight | ~335.4 g/mol (estimated) | 280.77 g/mol |

| Hydrogen Bond Donors | 3 (sulfonamide NH, two from isochroman oxygen) | 3 (sulfonamide NH, azetidine NH, HCl) |

| Topological Polar Surface Area (TPSA) | ~84.4 Ų (similar to analog) | 84.4 Ų |

| Lipophilicity | Higher (due to aromatic isochroman) | Lower (smaller azetidine substituent) |

*Note: Exact values for the target compound require experimental validation. Estimates derive from structural analogs .

Functional Implications

- Bioavailability : The isochroman group’s aromaticity and bulk may enhance membrane permeability compared to the azetidine analog but could reduce solubility in aqueous media .

- Synthetic Complexity : Introducing the isochroman moiety requires multi-step functionalization, increasing synthetic difficulty compared to the simpler azetidine derivative .

Research Findings and Trends

- Enzyme Inhibition : Imidazole-sulfonamides often exhibit carbonic anhydrase or kinase inhibitory activity, with substituent bulk correlating with selectivity .

- Metabolic Stability : Isochroman derivatives generally demonstrate improved metabolic stability over smaller heterocycles due to reduced oxidative susceptibility .

Biological Activity

N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isochroman moiety, an imidazole ring, and a sulfonamide group, which contribute to its biological interactions. Its molecular formula is . The unique combination of these functional groups allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group enhances its binding affinity through hydrogen bonding and other non-covalent interactions. This interaction can modulate the activity of target proteins, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that imidazole derivatives can act against a range of pathogens, including bacteria and fungi, making them potential candidates for antibiotic development .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that imidazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, one study reported that certain imidazole derivatives effectively inhibited the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation .

Antioxidant Activity

This compound has demonstrated antioxidant properties in vitro. Compounds with similar structural features have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

- Antimicrobial Evaluation : A comparative study involving various imidazole derivatives found that those with a sulfonamide group exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. The study utilized both in vitro and in vivo models to validate these findings .

- Anti-inflammatory Studies : In a controlled experiment, this compound was tested against inflammatory markers in macrophage cell lines. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines .

- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that this compound has a high binding affinity for COX enzymes, suggesting its potential as an anti-inflammatory agent similar to traditional NSAIDs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | Structure | Anti-inflammatory |

| N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-carboxamide | Structure | Antimicrobial |

Q & A

What synthetic strategies are recommended for optimizing the yield of N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide?

Methodological Answer:

Key steps include catalyst selection, solvent optimization, and base choice. For example:

- Catalyst: Raney nickel is preferred over palladium on carbon (Pd/C) to avoid dehalogenation side reactions during hydrogenation steps, as observed in similar imidazole syntheses .

- Solvent: Ethanol or water enhances intermediate stability; water improved yields by 15% in analogous reactions .

- Base: Strong bases like NaOH (2 equiv) in ethanol at 45°C promote efficient cyclization via Schiff base formation, yielding >85% product .

- Reaction Monitoring: LC-MS is critical for tracking intermediates and byproducts (e.g., hydrodechlorination artifacts) .

How can structural contradictions in NMR data for this compound be resolved during characterization?

Methodological Answer:

- Multi-NMR Analysis: Use -, -, and 2D NMR (e.g., COSY, HSQC) to assign signals. For example, methyl groups in the isopropyl moiety show distinct splitting patterns (e.g., δ 1.38 ppm, d, ) .

- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves ambiguities in sulfonamide geometry and confirms isochroman ring conformation .

- Impurity Profiling: LC-MS at high resolution identifies side products (e.g., dehalogenated analogs) that may distort NMR interpretations .

What advanced computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Validate with SAR studies on analogs .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of sulfonamide-protein complexes, focusing on hydrogen-bond networks .

- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors from analogs (e.g., imidazole-sulfonamide hybrids) .

How can researchers mitigate discrepancies in enzyme inhibition assays involving this compound?

Methodological Answer:

- Assay Replicates: Perform triplicate measurements with positive/negative controls (e.g., known inhibitors like methotrexate for DHFR).

- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to stabilize the imidazole-sulfonamide moiety, which is sensitive to protonation states .

- Metabolite Screening: Use LC-HRMS to detect degradation products (e.g., hydrolyzed sulfonamide) that may reduce apparent activity .

What strategies are effective for analyzing polymorphic forms of this compound?

Methodological Answer:

- PXRD: Compare experimental patterns with simulated data from SHELXL-refined structures to identify polymorphs .

- DSC/TGA: Detect thermal transitions (e.g., melting points, desolvation) that correlate with stability differences between forms .

- Solvent Screening: Recrystallize from 10+ solvent systems (e.g., isopropyl alcohol, DMF/water) to isolate stable polymorphs .

How should researchers design SAR studies to explore the isochroman moiety’s role in bioactivity?

Methodological Answer:

- Analog Synthesis: Replace isochroman with cyclohexyl, benzofuran, or tetrahydroquinoline groups to assess steric/electronic effects .

- Biological Testing: Use standardized assays (e.g., kinase inhibition, MIC for antimicrobial activity) with dose-response curves (IC/EC).

- Data Correlation: Apply multivariate analysis (e.g., PCA) to link structural features (e.g., logD, H-bond donors) to activity trends .

What are common pitfalls in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with controlled cooling during cyclization steps to prevent runaway reactions .

- Catalyst Recovery: Implement filtration systems (e.g., sintered glass) to reuse Raney nickel, reducing costs and waste .

- Purification Challenges: Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or switch to recrystallization (e.g., isopropyl alcohol/water) .

How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Simulated Fluids: Incubate in PBS (pH 7.4) or SGF (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV .

- Light/Heat Stress Tests: Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photostability .

- Metabolite ID: Use HRMS/MS to identify oxidation products (e.g., sulfonamide → sulfonic acid) .

What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

- HPLC-UV/ELSD: Use C18 columns (ACN/water + 0.1% TFA) with dual detection to quantify impurities <0.1% .

- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .

- NMR Purity: Integrate baseline signals in -NMR to detect low-level contaminants (e.g., unreacted amines) .

How can researchers address low solubility of this compound in aqueous assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without denaturing proteins .

- Prodrug Design: Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (200–300 nm) for sustained release in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.